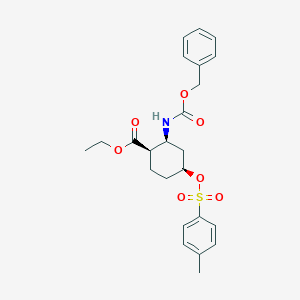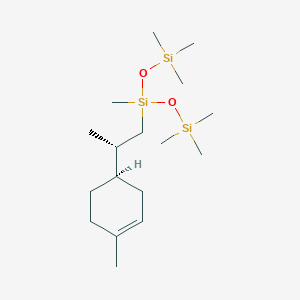
1,1,1,3,5,5,5-Heptamethyl-3-((S)-2-((R)-4-methylcyclohex-3-en-1-yl)propyl)trisiloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl-[methyl-[(2S)-2-[(1R)-4-methylcyclohex-3-en-1-yl]propyl]-trimethylsilyloxysilyl]oxysilane is a complex organosilicon compound It features a unique structure that includes a cyclohexene ring, a propyl group, and multiple trimethylsilyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,5,5,5-Heptamethyl-3-((S)-2-((R)-4-methylcyclohex-3-en-1-yl)propyl)trisiloxane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the hydrosilylation of alkenes with trimethylsilyl-substituted silanes in the presence of a catalyst. The reaction conditions often include:
Catalysts: Platinum-based catalysts such as Karstedt’s catalyst.
Solvents: Non-polar solvents like toluene.
Temperature: Moderate temperatures ranging from 50°C to 100°C.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl-[methyl-[(2S)-2-[(1R)-4-methylcyclohex-3-en-1-yl]propyl]-trimethylsilyloxysilyl]oxysilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be employed to modify the cyclohexene ring or other parts of the molecule.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Dichloromethane, tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can lead to saturated or partially reduced products.
Applications De Recherche Scientifique
Trimethyl-[methyl-[(2S)-2-[(1R)-4-methylcyclohex-3-en-1-yl]propyl]-trimethylsilyloxysilyl]oxysilane has several scientific research applications:
Materials Science: Used as a precursor for the synthesis of advanced materials, including silicon-based polymers and coatings.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism by which 1,1,1,3,5,5,5-Heptamethyl-3-((S)-2-((R)-4-methylcyclohex-3-en-1-yl)propyl)trisiloxane exerts its effects involves interactions with molecular targets and pathways. The trimethylsilyl groups can enhance the compound’s stability and reactivity, facilitating its use in various chemical transformations. The cyclohexene ring and propyl group contribute to the compound’s overall reactivity and potential for functionalization.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Aminopropyltriethoxysilane: Another organosilicon compound used in similar applications, but with different functional groups.
2-Furanmethanol, tetrahydro-α,α,5-trimethyl-5-(4-methyl-3-cyclohexen-1-yl): Shares structural similarities but differs in functional groups and reactivity.
Uniqueness
Trimethyl-[methyl-[(2S)-2-[(1R)-4-methylcyclohex-3-en-1-yl]propyl]-trimethylsilyloxysilyl]oxysilane is unique due to its combination of trimethylsilyl groups and a cyclohexene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in materials science and organic synthesis.
Propriétés
IUPAC Name |
trimethyl-[methyl-[(2S)-2-[(1R)-4-methylcyclohex-3-en-1-yl]propyl]-trimethylsilyloxysilyl]oxysilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H38O2Si3/c1-15-10-12-17(13-11-15)16(2)14-22(9,18-20(3,4)5)19-21(6,7)8/h10,16-17H,11-14H2,1-9H3/t16-,17+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJPSXUVRYNZKN-SJORKVTESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)C(C)C[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@@H](CC1)[C@H](C)C[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H38O2Si3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

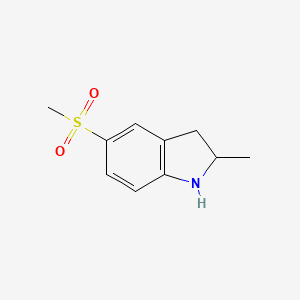
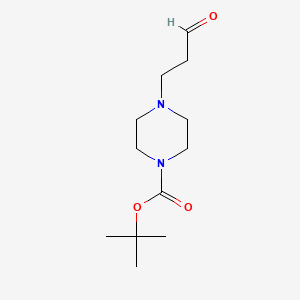
![Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1142792.png)
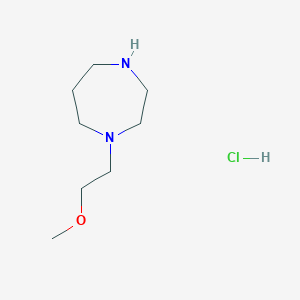
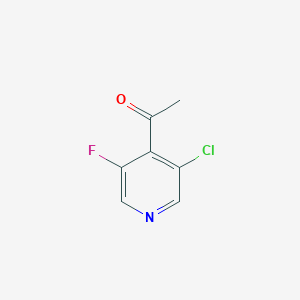
![3-Bromo-5-methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1142799.png)
![Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/structure/B1142801.png)
